1-Benzenesulfonyloxy-1,2,3-benzotriazole
Description
1-Benzenesulfonyloxy-1,2,3-benzotriazole is a sulfonated benzotriazole derivative characterized by a benzenesulfonyloxy group (-O-SO₂C₆H₅) attached to the N1 position of the benzotriazole core. This compound is structurally analogous to other sulfonyl- or sulfonated benzotriazoles, such as 1-methanesulfonyl-1H-1,2,3-benzotriazole and 1-(p-toluenesulfonyl)-1H-1,2,3-benzotriazole, which are widely used in organic synthesis . The benzenesulfonyloxy group enhances its stability and reactivity as a leaving group, making it valuable in nucleophilic substitution reactions, acyl transfer processes, and as a precursor for generating benzotriazolyl anions.
Properties
IUPAC Name |
benzotriazol-1-yl benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c16-19(17,10-6-2-1-3-7-10)18-15-12-9-5-4-8-11(12)13-14-15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPIODIIWKKJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)ON2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzenesulfonyloxy-1,2,3-benzotriazole can be synthesized through several methods. One common method involves the reaction of 1,2,3-benzotriazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Benzenesulfonyloxy-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Substitution Reactions: The benzenesulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and leading to the formation of new products.
Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzotriazole derivatives, while oxidation reactions may produce oxidized forms of the compound.
Scientific Research Applications
1-Benzenesulfonyloxy-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the benzotriazole moiety into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-benzenesulfonyloxy-1,2,3-benzotriazole involves its ability to act as a leaving group in substitution reactions. The benzenesulfonyloxy group can be displaced by nucleophiles, facilitating the formation of new chemical bonds. Additionally, the compound’s stability and electronic properties make it an effective reagent in various chemical transformations .
Comparison with Similar Compounds
Nucleophilic Substitution
- This compound : The benzenesulfonyloxy group is a superior leaving group compared to methylsulfonyl or tosyl groups due to resonance stabilization of the sulfonate anion. This facilitates efficient displacement by nucleophiles (e.g., amines, thiols) in SN2 reactions.
- 1-Methanesulfonyl-1H-1,2,3-benzotriazole : Reacts with carboxylic acids in the presence of base to form 1-acylbenzotriazoles, which are intermediates in amide synthesis .
- 1-Chloro-1H-1,2,3-benzotriazole : Used for synthesizing unsymmetrical disulfides via oxidative coupling, leveraging the chloride’s moderate leaving ability .
Anion Generation
Thermal and Chemical Stability
- Alkyl-substituted derivatives (e.g., 1-butyl-1H-1,2,3-benzotriazole) exhibit higher thermal stability (decomposition >200°C) due to reduced electron-withdrawing effects.
- Sulfonated derivatives decompose at lower temperatures (~150°C) due to labile sulfonate groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
